molecular formula C7H3Cl3N2 B14375344 2-Amino-3,4,5-trichlorobenzonitrile CAS No. 89403-98-5

2-Amino-3,4,5-trichlorobenzonitrile

Cat. No.: B14375344
CAS No.: 89403-98-5
M. Wt: 221.5 g/mol
InChI Key: VPDFRZTVWDWDEX-UHFFFAOYSA-N
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Description

2-Amino-3,4,5-trichlorobenzonitrile: is an organic compound with the molecular formula C7H3Cl3N2 It is a derivative of benzonitrile, where three chlorine atoms and an amino group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4,5-trichlorobenzonitrile typically involves the chlorination of 2-Aminobenzonitrile. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,4,5-trichlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Scientific Research Applications

Chemistry: 2-Amino-3,4,5-trichlorobenzonitrile is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antimicrobial and antifungal activities. Additionally, its derivatives are explored for potential use in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of 2-Amino-3,4,5-trichlorobenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 2-Amino-3,5-dichlorobenzonitrile
  • 2-Amino-4,5-dichlorobenzonitrile
  • 2-Amino-3,4-dichlorobenzonitrile

Comparison: Compared to its similar compounds, 2-Amino-3,4,5-trichlorobenzonitrile has a higher degree of chlorination, which can enhance its reactivity and stability. The presence of three chlorine atoms provides more sites for substitution reactions, making it a versatile intermediate in organic synthesis. Its unique structure also contributes to its distinct biological activities, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

89403-98-5

Molecular Formula

C7H3Cl3N2

Molecular Weight

221.5 g/mol

IUPAC Name

2-amino-3,4,5-trichlorobenzonitrile

InChI

InChI=1S/C7H3Cl3N2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1H,12H2

InChI Key

VPDFRZTVWDWDEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)N)C#N

Origin of Product

United States

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